molecular formula C22H25N3O6S B2776897 2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate CAS No. 899356-45-7

2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate

Cat. No. B2776897
CAS RN: 899356-45-7
M. Wt: 459.52
InChI Key: LRXVAMQIEFXGNV-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds have been studied for their potential as PI3Kδ inhibitors , which are important in the field of medicinal chemistry due to their role in various diseases, including cancer .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized by reacting 2-aminobenzenesulfonamides with trimethyl orthoacetate .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide core, with various substituents attached to it .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit PI3Kδ, an enzyme involved in cellular functions like cell growth and survival .

Future Directions

Future research could focus on further understanding the biological activity of this compound and similar compounds, particularly their role as PI3Kδ inhibitors. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-30-17-10-8-16(9-11-17)23-21(26)14-31-22(27)13-15(2)12-20-24-18-6-4-5-7-19(18)32(28,29)25-20/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXVAMQIEFXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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